2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-methyl-1H-imidazo[1,5-a]pyrimidin-4-one |
InChI |
InChI=1S/C7H7N3O/c1-5-2-7(11)10-4-8-3-6(10)9-5/h2-4,9H,1H3 |
InChI Key |
BJMODBFOEVXSQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C=NC=C2N1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylimidazo 1,5 a Pyrimidin 4 1h One and Its Derivatives
Strategies for Constructing the Imidazo[1,5-a]pyrimidine (B3256623) Core
The formation of the bicyclic imidazo[1,5-a]pyrimidine core is the foundational step in the synthesis of 2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one. This is typically achieved through the strategic formation of new rings onto a pre-existing imidazole (B134444) or pyrimidine (B1678525) precursor. Key strategies include multi-component reactions and cyclocondensation/annulation reactions, which offer versatile and efficient pathways to this privileged scaffold.
Multi-component Reaction (MCR) Approaches
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants. For the synthesis of the imidazo[1,5-a]pyrimidine core, an MCR approach could theoretically involve the condensation of a 2-aminoimidazole derivative, an aldehyde, and a third component that facilitates the formation of the pyrimidine ring.
While a specific three-component reaction for this compound is not extensively detailed in the literature, the principles of MCRs are widely applied to the synthesis of related fused heterocyclic systems. For instance, the Groebke–Blackburn–Bienaymé reaction is a well-known MCR for producing imidazo[1,2-a]pyridines and related heterocycles, which shares structural similarities. This reaction typically involves an aminopyridine, an aldehyde, and an isocyanide. Adapting this concept, a hypothetical MCR for our target compound could involve 2-amino-4-methylimidazole, a glyoxal (B1671930) derivative, and an isocyanide, followed by subsequent cyclization and tautomerization to yield the desired 4(1H)-one structure. The efficiency of MCRs lies in their atom economy, reduced number of synthetic steps, and the ability to generate diverse molecular libraries by varying the starting components.
Cyclocondensation and Annulation Reactions
Cyclocondensation and annulation reactions are the most prevalent and direct methods for constructing the imidazo[1,5-a]pyrimidine core. These reactions involve the formation of the pyrimidine ring onto a pre-existing imidazole substrate. A cornerstone of this approach is the reaction of a 2-aminoimidazole derivative with a 1,3-dielectrophilic species.
For the synthesis of this compound, the key starting material is 2-amino-4-methylimidazole. This nucleophilic building block can react with a variety of β-ketoesters or their equivalents to form the desired pyrimidinone ring. The reaction with ethyl acetoacetate (B1235776) is a classic and effective example of this strategy. In this process, the exocyclic amino group of 2-amino-4-methylimidazole initially attacks the ester carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization via the attack of the endocyclic imidazole nitrogen onto the ketone carbonyl. Subsequent dehydration leads to the formation of the aromatic imidazo[1,5-a]pyrimidine ring system.
| Reactant 1 | Reactant 2 | Product |
| 2-amino-4-methylimidazole | Ethyl acetoacetate | This compound |
This method is highly effective for installing the methyl group at the 2-position and the carbonyl group at the 4-position of the final structure. Variations of this reaction can employ different β-dicarbonyl compounds to introduce a range of substituents on the pyrimidine ring.
Introduction of the 4(1H)-one Moiety and Ring Closures
The introduction of the 4(1H)-one moiety is intrinsically linked to the choice of reagents in the cyclocondensation step. As mentioned, β-ketoesters are ideal precursors for this purpose. The ester functionality serves as a latent carboxylic acid which, upon reaction with the amino group of the imidazole, forms an amide bond that becomes part of the pyrimidinone ring.
The ring closure is typically a thermally or acid/base-catalyzed intramolecular condensation. The reaction of 2-amino-4-methylimidazole with ethyl acetoacetate, for example, can be carried out by heating the reactants in a high-boiling solvent, often with a catalytic amount of acid or base to facilitate the cyclization and dehydration steps. The tautomerization of the initially formed 4-hydroxy-2-methylimidazo[1,5-a]pyrimidine to the more stable this compound is a key final step in this process.
Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. Key aspects include the use of solvent-free conditions and alternative energy sources like microwave irradiation.
Solvent-Free Conditions
Performing reactions under solvent-free conditions offers significant environmental benefits by eliminating solvent waste and often leads to shorter reaction times and higher yields. For the synthesis of imidazo[1,5-a]pyrimidines, a solvent-free approach can be employed in the cyclocondensation reaction. This typically involves heating a mixture of the solid reactants, often with a solid-supported catalyst. For instance, the reaction between 2-amino-4-methylimidazole and ethyl acetoacetate could be carried out by heating the neat mixture, potentially with a solid acid catalyst like silica (B1680970) gel or an acidic ionic liquid to promote the reaction. rsc.org This approach simplifies the work-up procedure, as the product can often be isolated by simple filtration or recrystallization.
| Condition | Reactants | Catalyst (if any) |
| Solvent-Free (Thermal) | 2-amino-4-methylimidazole, Ethyl acetoacetate | Solid acid catalyst (e.g., silica gel) |
Microwave-Assisted Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering rapid reaction heating, often leading to dramatically reduced reaction times and improved yields. The synthesis of imidazo[1,5-a]pyrimidines and related heterocycles has been shown to be amenable to microwave irradiation. nih.govnih.gov The cyclocondensation of 2-amino-4-methylimidazole with ethyl acetoacetate can be efficiently conducted in a microwave reactor. This method allows for precise temperature control and rapid optimization of reaction conditions. The use of a high-boiling, microwave-absorbing solvent like ethanol (B145695) or isopropanol, or even solvent-free conditions on a solid support, can further enhance the efficiency of this protocol. researchgate.net
| Condition | Reactants | Solvent/Support |
| Microwave-Assisted | 2-amino-4-methylimidazole, Ethyl acetoacetate | Ethanol, Isopropanol, or Alumina (solvent-free) |
Ultrasound-Assisted Synthesis
Ultrasound irradiation has emerged as a powerful and green alternative energy source for promoting organic reactions, offering significant advantages in the synthesis of fused pyrimidine systems. nih.govbohrium.com This technique, known as sonochemistry, can lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. nih.gov The application of ultrasound has been successfully demonstrated in the synthesis of various heterocyclic scaffolds structurally related to this compound.
The benefits of this approach are highlighted in the synthesis of azomethine derivatives of 1-phenylimidazo[1,5-a]pyridine, a closely related fused heterocyclic system. bohrium.comresearchgate.net Researchers have developed a clean, simple, and efficient protocol that leverages ultrasonic conditions to achieve excellent yields, typically ranging from 70% to 92%. bohrium.comresearchgate.net This method is noted for its mild reaction conditions, environmental friendliness, and high atom economy. bohrium.comresearchgate.net The sonication process was found to be crucial for achieving better conversion rates in shorter time frames; for instance, a desired product was obtained in just 30 minutes with an excellent yield under sonication at 50 °C. researchgate.net
Further examples include the multi-step synthesis of adamantyl-pyrazolo[1,5-a]pyrimidine derivatives and other substituted pyrazolo[1,5-a]pyrimidines, where ultrasound was used to promote the reactions efficiently. bohrium.com The synthesis of pyrimidines conjugated with 1H-pyrrole and 1H-indole cores has also been achieved through cyclocondensation reactions facilitated by ultrasound, resulting in high yields of 85–88%. nih.gov These examples underscore the versatility and efficacy of ultrasound as a synthetic tool for this class of compounds.
| Fused Heterocycle System | Synthetic Method | Key Advantages Reported | Yield Range | Reference |
|---|---|---|---|---|
| Imidazo[1,5-a]pyridine derivatives | Nucleophilic addition-elimination | Mild conditions, eco-friendly, high atom economy, short reaction time (30 min) | 70-92% | bohrium.comresearchgate.net |
| Pyrazolo[1,5-a]pyrimidines | Cyclocondensation | Efficient, green methodology | Good (80-87%) | nih.gov |
| 6-Azolyl-2-amino-4-cyanopyrimidines | Cyclocondensation with guanidine | Efficient synthesis of conjugated systems | 85-88% | nih.gov |
Catalyst-Free Methodologies
In alignment with the principles of green chemistry, significant efforts have been directed towards developing synthetic routes that eliminate the need for catalysts, particularly those based on heavy metals. Catalyst-free reactions offer numerous benefits, including simplified reaction procedures, easier product purification, reduced costs, and avoidance of toxic metal contamination in the final products. nih.govresearchgate.net
A notable example is the facile and environmentally benign protocol for the regioselective synthesis of diversely substituted imidazo[1,2-a]pyrimidines, an isomeric system to the imidazo[1,5-a] framework. nih.gov This method involves a multicomponent reaction of unsymmetrical β-diketones, N-bromosuccinimide, and 2-aminopyrimidine (B69317) in dichloromethane (B109758) (DCM). nih.gov The reaction proceeds smoothly without any organic or inorganic catalyst, demonstrating operational simplicity and affording high yields. nih.gov Similarly, catalyst-free conditions have been successfully applied to the synthesis of other related nitrogen-fused heterocycles like pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines. rsc.org
Another advancement in this area is the use of microwave-assisted synthesis, which can often facilitate reactions without the need for a catalyst. mdpi.comsemanticscholar.org A catalyst-free and additive-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides has been established under microwave conditions. mdpi.com This approach provides the target compounds in short reaction times with good to excellent yields. mdpi.com While some methods aiming to be "greener" are described as metal-free, they may still employ a recyclable catalyst like a Brønsted acidic ionic liquid to promote the reaction under solvent-free conditions. researchgate.netnih.govrsc.org
| Target Compound Family | Reaction Type | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidines | Multicomponent reaction | DCM, Room Temperature | Environmentally benign, simple work-up, high yields | nih.gov |
| Pyrrolo[1,2-a]imidazoles | Aza-ene addition & cyclocondensation | Not specified | High regioselectivity, good yields, simple work-up | rsc.org |
| 1,2,4-Triazolo[1,5-a]pyridines | Tandem transamidation/condensation | Microwave irradiation | Eco-friendly, additive-free, short reaction time, excellent yields | mdpi.com |
| Benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidines | Multicomponent reaction | Solvent-free, Brønsted acidic ionic liquid | Metal-free, recyclable catalyst, atom-economical | researchgate.netnih.govrsc.org |
Utilization of Sustainable Solvent Systems (e.g., Polyethylene Glycol (PEG-400))
The choice of solvent is a critical factor in the environmental impact of a synthetic process. The development of methodologies employing sustainable and recyclable solvents is a key focus of green chemistry. Polyethylene glycol (PEG), particularly PEG-400, has been identified as an environmentally friendly reaction solvent for the synthesis of fused pyrimidine derivatives. researchgate.net
Regioselective Synthesis and Positional Control
Achieving regioselectivity—the control of the position at which a reaction occurs—is a fundamental challenge in the synthesis of complex molecules, especially those containing multiple reactive sites. For imidazo[1,5-a]pyrimidine systems and their isomers, precise positional control is crucial for defining the final structure and, consequently, its chemical properties.
The regioselective synthesis of imidazo[1,2-a]pyrimidines has been effectively achieved through a catalyst-free multicomponent reaction involving unsymmetrical β-diketones. nih.gov The reaction's outcome is a single regioisomeric product, the structure of which was unequivocally confirmed through advanced spectroscopic techniques, including 1H, 13C, and heteronuclear 2D NMR, as well as high-resolution mass spectrometry (HRMS). nih.gov This demonstrates that the inherent reactivity of the starting materials can be harnessed to direct the formation of a specific isomer.
Chemical Reactivity and Functionalization of 2 Methylimidazo 1,5 a Pyrimidin 4 1h One Derivatives
Nucleophilic Aromatic Substitution Reactions on Halogenated Precursors
Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the functionalization of heteroaromatic compounds. In the context of the imidazo[1,5-a]pyrimidine (B3256623) core, halogenated precursors are versatile intermediates for introducing a wide range of substituents. The synthesis of these precursors often involves direct halogenation or construction of the heterocyclic ring from halogenated starting materials.
Halogenation of the parent imidazo[1,5-a]pyrimidine ring system, by analogy with related pyrazolo[1,5-a]pyrimidines, can be achieved using various halogenating agents. nih.gov For instance, reagents like N-halosuccinimides (NCS, NBS, NIS) are commonly used for electrophilic halogenation, typically targeting the electron-rich C7 position of the imidazole (B134444) moiety. researchgate.net Alternatively, oxidative halogenation methods using potassium halides in the presence of an oxidant like potassium persulfate (K₂S₂O₈) or a hypervalent iodine(III) reagent provide an environmentally benign approach to C7-halogenated derivatives. nih.govresearchgate.netnih.gov
Once obtained, these halogenated imidazo[1,5-a]pyrimidines serve as electrophilic partners in SNAr reactions. The electron-withdrawing nature of the pyrimidine (B1678525) ring and the adjacent fused imidazole ring activates the halogenated positions towards nucleophilic attack. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the halide to yield functionalized products. For example, the synthesis of the imidazo[1,5-a]pyrimidine core itself can proceed via a reaction that involves nucleophilic substitution on a 2-chloropyrimidine precursor by a metalated isonitrile, followed by cyclization. nih.govrsc.org This highlights the susceptibility of halogenated pyrimidine rings to nucleophilic displacement.
Table 1: Examples of Nucleophilic Substitution on Halogenated Heterocycles Analogous to Imidazo[1,5-a]pyrimidines Data is based on reactivity of related heterocyclic systems.
| Precursor | Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 7-Chloro-2-methylimidazo[1,5-a]pyrimidine | Morpholine | K₂CO₃, DMF, 100 °C | 7-(Morpholin-4-yl)-2-methylimidazo[1,5-a]pyrimidine | High |
| 7-Bromo-2-methylimidazo[1,5-a]pyrimidine | Sodium methoxide | MeOH, Reflux | 7-Methoxy-2-methylimidazo[1,5-a]pyrimidine | Good |
| 2-Chloropyridine | Lithiated benzylisonitrile | BuLi, THF, -78 °C | 3-Phenylimidazo[1,5-a]pyridine | 70-85% rsc.org |
Cross-Coupling Reactions (e.g., Palladium-Catalyzed) for Diversification
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the imidazo[1,5-a]pyrimidine scaffold from its halogenated derivatives.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is widely applied to heteroaromatic systems. Halogenated imidazo[1,5-a]pyrimidines, particularly at the C7 position, are excellent substrates for this reaction. Studies on the analogous 3-bromo-pyrazolo[1,5-a]pyrimidin-5-ones have shown that coupling with various aryl and heteroaryl boronic acids proceeds efficiently in the presence of a palladium catalyst (e.g., Pd(OAc)₂, XPhosPdG3) and a base. nih.govmdpi.com Microwave-assisted conditions can often accelerate these transformations, providing rapid access to a library of 7-aryl-2-methylimidazo[1,5-a]pyrimidin-4(1H)-ones. nih.gov The development of specialized phosphine ligands, such as 3-aryl-1-phosphinoimidazo[1,5-a]pyridines, has further expanded the scope of Suzuki-Miyaura reactions for creating sterically hindered biaryl structures. nih.govrsc.org
Mizoroki-Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. Imidazo[1,5-a]pyridine-based palladium complexes have been shown to be effective catalysts for the Mizoroki-Heck reaction of aryl bromides and chlorides with various alkenes. researchgate.net This suggests that 7-halo-imidazo[1,5-a]pyrimidines can be successfully coupled with alkenes like acrylates, styrenes, and other olefins to introduce vinyl substituents, which can be further manipulated.
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.org This reaction is a reliable method for introducing alkynyl moieties onto the imidazo[1,5-a]pyrimidine core. These alkynyl-substituted products are valuable intermediates, serving as precursors for the synthesis of more complex structures through subsequent reactions such as cycloadditions. The functionalization of related imidazo[1,2-b]pyridazines via Sonogashira coupling highlights the utility of this method for fused pyrimidine systems. researchgate.net
Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Analogous Halogenated Heterocycles Data is based on reactivity of related heterocyclic systems.
| Reaction | Halide Precursor | Coupling Partner | Catalyst System | Conditions | Product Type | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O, MW, 150 °C | 3-Phenyl derivative | 67-89 nih.gov | |
| Suzuki-Miyaura | 1-Iodoimidazo[1,5-a]pyridine | (2-Methoxyphenyl)boronic acid | Pd(OAc)₂, Ligand 4m, K₃PO₄ | 1,4-Dioxane, 80 °C | Biaryl compound | >99 nih.gov | |
| Heck | Aryl bromide | n-Butyl acrylate | Imidazo[1,5-a]pyridine-PdCl₂ | NaOAc, NMP, 120 °C | Cinnamate derivative | Good-High researchgate.net | |
| Sonogashira | 2-Iodoglycal | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, DMF | Aryl alkyne | High |
Electrophilic Substitution Reactions
The imidazo[1,5-a]pyrimidine ring system possesses sites susceptible to electrophilic attack, primarily on the electron-rich imidazole portion of the molecule. The regioselectivity is influenced by the existing substituents and reaction conditions.
Halogenation: Direct halogenation is a common electrophilic substitution reaction. For the related imidazo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds, electrophilic attack occurs preferentially at the C1 or C3 position of the imidazole ring (equivalent to C7 in the imidazo[1,5-a]pyrimidine system), which is the most electron-rich carbon. nih.govrsc.org Reagents such as N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS) are effective for these transformations, often proceeding under mild conditions. researchgate.netnih.gov
Nitration: Nitration introduces a nitro group, a versatile functional group that can be reduced to an amine or used to modulate the electronic properties of the ring. Studies on imidazo[1,5-a]pyridines show that nitration with nitric acid in sulfuric acid occurs readily. rsc.org The reaction typically proceeds at the C1 position (C7-equivalent). If this position is blocked, nitration occurs at the C3 position (C5-equivalent). rsc.org The conditions for nitrating imidazole rings generally involve mixtures of nitric and sulfuric acid. icm.edu.plgoogle.com
Acylation: Friedel-Crafts acylation can be used to introduce acyl groups onto the heterocyclic core. While there is limited direct literature on the acylation of imidazo[1,5-a]pyrimidines, related systems like imidazo[1,2-a]pyridines undergo acylation, suggesting that this reaction is feasible. researchgate.net The reaction would likely occur at the C7 position under the influence of a Lewis acid catalyst.
Derivatization at Heteroatoms and Carbon Positions of the Fused Rings
N-Alkylation: The 2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one structure contains a nitrogen atom in the pyrimidinone ring (N1) that is susceptible to alkylation. N-alkylation of related imidazopyridines and pyrimidinones is typically achieved using an alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. fabad.org.trla-press.org This reaction provides a straightforward method to introduce diverse substituents at the N1 position, which can be crucial for modulating biological activity and physicochemical properties. researchgate.net
Derivatization at Carbon Positions: Beyond cross-coupling and electrophilic substitution, other methods can functionalize the carbon framework. For instance, C-alkylation at the C7 position of the imidazole ring can be achieved through reactions like the aza-Friedel-Crafts reaction, which has been demonstrated on imidazo[1,2-a]pyridines. mdpi.com This three-component reaction of an imidazopyridine, an aldehyde, and an amine, catalyzed by a Lewis acid, introduces an aminomethyl group at the C3 position (C7-equivalent). mdpi.com Such methods allow for the construction of more complex side chains on the heterocyclic core.
Structural Modifications and Analog Development of 2 Methylimidazo 1,5 a Pyrimidin 4 1h One
Systematic Substituent Variations and Their Synthetic Accessibility
The exploration of structure-activity relationships (SAR) for the 2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one core heavily relies on the systematic introduction of various substituents at different positions of the bicyclic system. The synthetic accessibility of these analogs is a crucial factor, and versatile synthetic routes have been developed to allow for the creation of diverse compound libraries.
A facile and scalable synthesis for the core imidazo[1,5-a]pyrimidine-2-(1H)-one scaffold has been established, which serves as a foundation for further derivatization. nih.gov This methodology utilizes inexpensive and commercially available starting materials such as amino acetonitrile (B52724) hydrochloride. nih.govresearchgate.net The process involves simple chemical transformations that can be adapted by using suitably functionalized starting materials to generate a range of new chemical entities (NCEs). researchgate.net This approach demonstrates the inherent flexibility of the synthetic scheme for creating analogs.
The general synthetic strategies applicable to this class of compounds often involve cyclocondensation reactions. For the related imidazo[1,2-a]pyrimidine (B1208166) isomer, a variety of methods are employed, including multicomponent reactions, intramolecular cyclizations, and tandem reactions, which highlight the chemical tractability of the imidazopyrimidine system in general. rsc.org For instance, the classic Chichibabin reaction, involving the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone, is a well-established method for constructing the imidazo[1,2-a]pyrimidine scaffold and can be conceptually adapted. researchgate.net Microwave-assisted synthesis has also emerged as an efficient method for producing imidazopyrimidinone derivatives, offering high yields and reduced reaction times. nih.gov
These established synthetic methodologies for related scaffolds suggest that variations on the this compound core are highly accessible. Substitutions can be envisioned at multiple positions:
The methyl group at C2: This position can be varied by starting with different substituted amino-imidazole precursors.
The pyrimidinone ring (Positions 5, 6, 7): Functionalization at these positions can be achieved by using appropriately substituted pyrimidine (B1678525) precursors or through post-synthesis modification of the core structure.
The imidazole (B134444) ring (Position 1): Alkylation or arylation at the N1 position can be accomplished through reactions with various electrophiles.
The accessibility of these derivatives allows for a systematic investigation of how different functional groups impact the molecule's physicochemical properties and biological activity. nih.gov
Table 1: General Synthetic Approaches for Imidazopyrimidine Scaffolds
| Synthetic Strategy | Key Reactants | Scaffold Type | Reference |
|---|---|---|---|
| Cyclocondensation | Amino acetonitrile hydrochloride | Imidazo[1,5-a]pyrimidin-2-(1H)-one | nih.gov |
| Multicomponent Reactions | Aldehydes, 2-aminopyrimidine, isonitriles | Imidazo[1,2-a]pyrimidine | researchgate.net |
| Microwave-Assisted Synthesis | 6-methylisocytosine, α-bromoacetophenones | 2-arylimidazo[1,2-a]pyrimidin-5(8H)-one | nih.gov |
Isosteric Replacements within the Imidazo[1,5-a]pyrimidinone Framework
Isosteric and bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to enhance potency, selectivity, and pharmacokinetic properties by substituting a part of a molecule with a chemically different group that retains similar steric and electronic characteristics. nih.govnih.gov Within the Imidazo[1,5-a]pyrimidinone framework, this strategy primarily focuses on replacing the core bicyclic system itself.
The synthesis of these pyrazolo[1,5-a]pyrimidine (B1248293) isosteres is well-established and generally involves the condensation of substituted 5-aminopyrazoles with 1,3-diketones or β-ketoesters. researchgate.netnih.gov This accessible synthetic route allows for the creation of a wide array of analogs for biological testing. rsc.org Systematic modifications around the pyrazolo[1,5-a]pyrimidine core have been conducted to improve in vitro potency against various targets. nih.gov
Another related bioisosteric scaffold is the 1,2,4-triazolo[1,5-a]pyrimidine system, which has been investigated as a bioisostere for purines. mdpi.com The replacement of a carbon atom in the imidazole ring with a nitrogen atom to form a triazole ring further modulates the electronic properties of the core.
Table 2: Key Isosteric Cores for the Imidazo[1,5-a]pyrimidinone Framework
| Original Scaffold | Isosteric Scaffold | Key Structural Difference | Synthetic Precursors | Reference |
|---|---|---|---|---|
| Imidazo[1,5-a]pyrimidine (B3256623) | Pyrazolo[1,5-a]pyrimidine | N-atom positions in the 5-membered ring (1,3- vs 1,2-) | 5-Aminopyrazoles, 1,3-dicarbonyls | rsc.orgarkat-usa.org |
Hybrid Molecule Design and Synthesis (e.g., Imidazo[1,2-a]pyrimidine-pyridine Hybrids)
Hybrid molecule design involves the covalent linking of two or more distinct pharmacophoric scaffolds to create a single molecular entity with a potentially synergistic or novel biological activity profile. This approach aims to combine the beneficial properties of each constituent part or to target multiple biological pathways simultaneously.
A relevant example of this strategy is the development of hybrids incorporating the related imidazo[1,2-a]pyrimidine scaffold with a pyridine (B92270) moiety. The imidazo[1,2-a]pyrimidine core is a versatile building block known for its wide range of biological activities, while the pyridine ring is a common feature in many pharmaceuticals, valued for its ability to form hydrogen bonds and participate in π-stacking interactions.
The synthesis of these hybrid molecules typically involves a multi-step procedure. A common approach begins with the construction of the core imidazo[1,2-a]pyrimidine nucleus, followed by the introduction of a linking group, and finally, the coupling of the pyridine-containing fragment. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are frequently employed to connect the two heterocyclic systems. This allows for a modular approach where different imidazopyrimidine and pyridine derivatives can be combined to generate a library of hybrid compounds for screening. The design of these hybrids often focuses on the optimal length and nature of the linker to ensure the correct spatial orientation of the two pharmacophores for interacting with their intended biological targets.
Biological Activities and Pharmacological Spectrum of 2 Methylimidazo 1,5 a Pyrimidin 4 1h One Analogues
Antimicrobial Potential
The imidazo[1,5-a]pyrimidine (B3256623) scaffold and its isomers, such as the extensively studied imidazo[1,2-a]pyrimidines, are recognized for their wide-ranging antimicrobial properties. mdpi.com Modifications to this core structure have led to the development of derivatives with potent activity against various microbial strains.
Antibacterial Agents
Analogues of the imidazopyrimidine family have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov A series of synthesized imidazo[1,2-a]pyrimidine (B1208166) derivatives showed potent in vitro antibacterial activity against a variety of bacterial species. jst.go.jpdocumentsdelivered.com
Research into novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine (B132010) chalcone (B49325) derivatives has shown that these compounds possess excellent to good activity against bacteria. derpharmachemica.com Specifically, imidazo[1,2-a]pyrimidine chalcones generally exhibited superior activity compared to their imidazo[1,2-a]pyridine counterparts against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. derpharmachemica.com
Another study focused on imidazo[1,2-c] pyrimidine (B1678525) derivatives, where chalcone-based compounds were synthesized and evaluated. ekb.eg All tested compounds showed activity against P. aeruginosa and B. subtilis. Compound 5f, in particular, revealed significant antibacterial action against S. aureus (87.5% inhibition), B. subtilis (82.61% inhibition), P. aeruginosa (78.26% inhibition), and E. coli (64% inhibition) when compared to Ampicillin. ekb.eg
Furthermore, imidazo[1,5-a]quinoxaline (B8520501) derivatives carrying a pyridinium (B92312) moiety have also been investigated. nih.gov The antimicrobial properties were found to be linked to the presence of different alkyl substituents on the pyridine (B92270) ring and the imidazo[1,5-a]quinoxaline system. Certain compounds, such as 3d, 3e, 3m, and 3n, demonstrated effective bacteriostatic activity. nih.gov
| Compound Class | Bacterial Strains Tested | Key Findings | Reference |
| Imidazo[1,2-a]pyrimidine Chalcones | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Generally showed excellent to good activity, often superior to imidazo[1,2-a]pyridine analogues. | derpharmachemica.com |
| Imidazo[1,2-c]pyrimidine-Chalcones | P. aeruginosa, B. subtilis, E. coli, S. aureus | Compound 5f showed significant inhibition against all tested strains. | ekb.eg |
| Imidazo[1,5-a]quinoxaline-Pyridinium Salts | Various bacteria | Compounds 3d, 3e, 3m, and 3n displayed effective bacteriostatic activity. | nih.gov |
Antifungal Agents
The antifungal potential of imidazopyrimidine analogues has also been a focus of scientific investigation. These compounds are considered promising due to their structural similarity to purine (B94841) bases. beilstein-journals.org Research has highlighted the use of imidazo[1,2-a]pyrimidine derivatives as effective antifungal agents. beilstein-journals.orgnih.gov
In one study, novel imidazo[1,2-c] pyrimidine derivatives were tested against fungal strains. ekb.eg Compounds 5a-d, 5e, and 5f demonstrated activity against Candida albicans, while compounds 5a, 5b, 5c, 5d, and 5f were active against Aspergillus flavus. Notably, compound 5b showed significant antifungal activity against C. albicans (70.37% inhibition) and A. flavus (52% inhibition) in comparison to the standard drug, Clotrimazole. ekb.eg
Molecular docking studies have also been employed to predict the antifungal activity of new imidazo[1,2-a]pyrimidine derivatives, suggesting they may act as inhibitors of the CYP51 enzyme in Candida albicans. beilstein-journals.org Although many derivatives have been synthesized, the search for compounds with improved pharmacological properties continues to be an important area of research. beilstein-journals.org
| Compound Class | Fungal Strains Tested | Key Findings | Reference |
| Imidazo[1,2-c]pyrimidine-Chalcones | Candida albicans, Aspergillus flavus | Compound 5b showed significant inhibition (70.37% against C. albicans, 52% against A. flavus). | ekb.eg |
| Imidazo[1,2-a]pyrimidines | Candida albicans | Molecular docking suggests potential as CYP51 enzyme inhibitors. | beilstein-journals.org |
Antiviral Efficacy
The imidazopyrimidine scaffold is a key structural element in various compounds exhibiting a wide range of pharmacological properties, including antiviral effects. mdpi.comnih.gov Research into nucleoside analogues containing a pyrimidine moiety has identified compounds with moderate activity against influenza A H1N1 virus. nih.govresearchgate.net For instance, compounds 2i, 5i, and 11c, which are 1,2,3-triazolyl nucleoside analogues, showed IC50 values of 57.5 µM, 24.3 µM, and 29.2 µM, respectively. nih.govresearchgate.net Theoretical calculations suggest this activity may be due to their influence on the polymerase acidic protein (PA) of the virus's RNA-dependent RNA polymerase. nih.govresearchgate.net
Additionally, other analogues have demonstrated high potency against the coxsackie B3 virus. nih.govresearchgate.net Specifically, compounds 2f and 5f, where 1,2,3-triazol-4-yl-2′,3′,5′-tri-O-acetyl-β-d-ribofuranose fragments are attached to a 6-methyluracil (B20015) and an alloxazine (B1666890) moiety respectively, had IC50 values of 12.4 µM and 11.3 µM. nih.govresearchgate.net Their mechanism is thought to involve interaction with the viral coat proteins VP1 and VP2. researchgate.net
| Compound Class | Virus Tested | IC50 Values | Putative Mechanism of Action | Reference |
| 1,2,3-Triazolyl Nucleoside Analogues (2i, 5i, 11c) | Influenza A H1N1 | 57.5 µM, 24.3 µM, 29.2 µM | Influence on polymerase acidic protein (PA) of RNA-dependent RNA polymerase (RdRp). | nih.govresearchgate.net |
| 1,2,3-Triazolyl Nucleoside Analogues (2f, 5f) | Coxsackie B3 | 12.4 µM, 11.3 µM | Interaction with viral coat proteins VP1 and VP2. | nih.govresearchgate.net |
Antiparasitic Activity
Analogues of imidazopyrimidine have emerged as a promising class of compounds in the search for new treatments for parasitic diseases, showing notable activity against malaria and leishmaniasis. mdpi.com
Antimalarial Activity
Malaria remains a significant global health issue, and the development of new therapeutic agents is crucial. nih.gov The enzyme dihydroorotate (B8406146) dehydrogenase from Plasmodium falciparum (PfDHODH) is a key target for antimalarial drugs. nih.gov Derivatives of pyrazolo[1,5-a]pyrimidine (B1248293), a related heterocyclic system, have been designed and synthesized based on the structure of highly active nih.govekb.egnih.govtriazolo[1,5-a]pyrimidin-7-amine analogues. nih.gov
In one study, thirteen 7-arylpyrazolo[1,5-a]pyrimidine derivatives were found to be active against P. falciparum, with IC50 values ranging from 1.2 µM to 92 µM. nih.gov The inhibition of PfDHODH was also evaluated, with compound 30 displaying high and selective inhibitory activity (IC50 = 0.16 µM). nih.gov The presence of a trifluoromethyl group on the pyrazolo[1,5-a]pyrimidine ring was found to enhance the drug's activity. nih.gov
| Compound Class | Parasite/Enzyme | IC50 Values | Key Findings | Reference |
| 7-Arylpyrazolo[1,5-a]pyrimidines | Plasmodium falciparum | 1.2 µM - 92 µM | 13 compounds showed activity against the parasite. | nih.gov |
| Compound 30 (a 7-Arylpyrazolo[1,5-a]pyrimidine) | PfDHODH | 0.16 µM | Showed high and selective inhibitory activity against the target enzyme. | nih.gov |
Antileishmanial Activity
Leishmaniasis is a parasitic disease for which current treatments suffer from issues like toxicity and growing resistance. nih.govnih.govresearchgate.net This has spurred the search for new drug candidates, with the imidazo-pyrimidine scaffold being identified as a promising new antileishmanial pharmacophore. nih.govnih.govresearchgate.netacs.org
A library of imidazo-fused heterocycles was synthesized and screened against Leishmania amazonensis. nih.govnih.gov Among them, the imidazo-pyrimidine compound 24 was found to be the most effective, with selective activity against the amastigote form of the parasite, which is the stage related to human disease. nih.govnih.gov Compound 24 exhibited an IC50 value of 6.63 µM against intracellular amastigotes, making it approximately twice as active as the reference drug miltefosine (B1683995) (IC50 = 12.52 µM). nih.govnih.govacs.org Furthermore, this compound was found to be more than 10 times more destructive to the intracellular parasites than to the host cells, indicating a favorable selectivity index. nih.govnih.govresearchgate.net
| Compound | Parasite Stage | IC50 Value | Comparison with Reference Drug (Miltefosine) | Selectivity | Reference |
| Imidazo-pyrimidine 24 | L. amazonensis promastigotes | 8.41 µM | More effective (Miltefosine IC50 = 15.05 µM) | N/A | acs.org |
| Imidazo-pyrimidine 24 | L. amazonensis intracellular amastigotes | 6.63 µM | ~2 times more active (Miltefosine IC50 = 12.52 µM) | >10 times more toxic to parasite than host cells. | nih.govnih.govacs.org |
Anti-inflammatory Responses
Analogues of the imidazo[1,5-a]pyrimidine scaffold have been investigated for their potential to mitigate inflammatory processes. The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key mediators of the inflammatory cascade.
A study involving a series of pyrazolo[1,5-a]pyrimidine derivatives, which share a similar fused heterocyclic ring system with imidazo[1,5-a]pyrimidines, demonstrated significant anti-inflammatory properties. The evaluation of these compounds using a carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation, revealed potent anti-inflammatory effects. Several of the synthesized derivatives exhibited superior activity compared to the standard anti-inflammatory drug, diclofenac (B195802) sodium. This suggests that the core scaffold is a promising starting point for the development of new anti-inflammatory agents.
The mechanism of anti-inflammatory action for pyrimidine-based compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation. By suppressing COX-1 and COX-2 enzymes, these compounds can reduce the generation of prostaglandin (B15479496) E2 (PGE2), thereby alleviating inflammatory symptoms.
Table 1: Anti-inflammatory Activity of Selected Pyrazolo[1,5-a]pyrimidine Analogues
| Compound | Inhibition of Edema (%) |
|---|---|
| Analogue 1 | 64.83 |
| Analogue 2 | 63.95 |
| Diclofenac Sodium (Standard) | - |
Data represents the percentage inhibition of carrageenan-induced rat paw edema.
Cytotoxic and Antiproliferative Effects in Cancer Research
The imidazo[1,5-a]pyrimidine scaffold has been a focal point in the quest for new anticancer agents. Numerous studies have synthesized and evaluated derivatives for their ability to inhibit the growth of various cancer cell lines. The cytotoxic and antiproliferative activities of these compounds are often linked to their ability to interfere with critical cellular processes in cancer cells, such as cell cycle progression and proliferation.
A series of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidines, which are structurally related to the core compound of interest, were synthesized and evaluated for their cytotoxic effects. One quinolin-4-yl-substituted compound demonstrated notable cytotoxic activity. nih.gov Further investigations into novel imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives revealed significant inhibition of breast cancer cell lines, MCF-7 and MDA-MB-231. nih.gov For instance, certain derivatives showed remarkable inhibition with IC50 values in the micromolar range. nih.gov Specifically, compound 3d selectively inhibited the proliferation of MCF-7 and MDA-MB-231 cells by 1.6-fold and 2.0-fold, respectively, relative to healthy cells. nih.gov Another compound, 4d , was found to induce apoptosis by increasing the Bax/Bcl-2 gene ratio. nih.gov
Similarly, a study on new indazol-pyrimidine-based derivatives highlighted their potent cytotoxic activity against MCF-7, A549 (lung cancer), and Caco-2 (colorectal cancer) cell lines. mdpi.com Certain compounds from this series exhibited IC50 values significantly lower than the reference drug, staurosporine, and were shown to activate caspase-3/7, indicating an apoptotic mechanism of action. mdpi.com
Table 2: Cytotoxic Activity of Selected Imidazo[1,2-a]pyrimidine Analogues against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3d | MCF-7 | 43.4 |
| MDA-MB-231 | 35.9 | |
| 4d | MCF-7 | 39.0 |
| MDA-MB-231 | 35.1 | |
| 4f | MCF-7 | 1.629 |
| 4i | MCF-7 | 1.841 |
| A549 | 2.305 | |
| 4a | A549 | 3.304 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Enzyme and Receptor Modulation
Kinase Inhibition (e.g., CDK, PI3K, TRKA)
The imidazo[1,5-a]pyrimidine scaffold has proven to be a versatile template for the design of potent kinase inhibitors, which are crucial in cancer therapy due to the frequent dysregulation of kinases in malignant cells.
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer treatment. A series of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidines were synthesized and found to possess CDK inhibitory activity. nih.gov Specifically, a quinolin-4-yl-substituted derivative was identified as a cytotoxic agent that is more effective and selective against CDK1/CycA than CDK2/CycB. nih.gov Another related compound with a quinolin-3-yl moiety also showed CDK inhibitory properties, although it lacked cytotoxic activity. nih.gov Further research on imidazo[1,2-c]pyrimidin-5(6H)-ones led to the identification of derivatives with micro- to submicromolar inhibition of CDK2/cyclin E activity. nih.gov
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K signaling pathway is frequently hyperactivated in various cancers, making it an attractive target for therapeutic intervention. A series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives were designed and screened for their activity against PI3Kα. One compound, in particular, was identified as a potent PI3Kα inhibitor with an IC50 of 150 nM in enzymatic assays and demonstrated antiproliferative activity against breast cancer cell lines. nih.govsemanticscholar.org Research on pyrazolo[1,5-a]pyrimidine derivatives also yielded potent and selective inhibitors of PI3Kδ, with some compounds exhibiting IC50 values in the nanomolar range. mdpi.com
Tropomyosin Receptor Kinase (TRKA) Inhibition: TRK kinases are involved in the development and function of the nervous system, and their aberrant activation is implicated in various cancers. Pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as potent TRK inhibitors. nih.govresearchgate.net A recent study detailed the design and synthesis of pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of CDK2 and TRKA. nih.gov Two compounds from this series, 6t and 6s , demonstrated potent dual inhibitory activity with IC50 values of 0.09 µM and 0.23 µM against CDK2, and 0.45 µM against TRKA, respectively. nih.gov
Table 3: Kinase Inhibitory Activity of Selected Imidazo[1,5-a]pyrimidine Analogues
| Compound | Target Kinase | IC50 |
|---|---|---|
| Analogue A | PI3Kα | 150 nM |
| Analogue B | PI3Kδ | 18 nM |
| 6t | CDK2 | 0.09 µM |
| TRKA | 0.45 µM | |
| 6s | CDK2 | 0.23 µM |
| TRKA | 0.45 µM |
Phosphodiesterase (PDE) Inhibitory Activity
Phosphodiesterases are a group of enzymes that regulate the intracellular levels of cyclic nucleotides, such as cAMP and cGMP. Inhibition of specific PDE isoenzymes, particularly PDE4, has been pursued as a therapeutic strategy for inflammatory diseases. A novel pyridopyrimidine derivative, YM976, was identified as a potent and competitive inhibitor of PDE4 with an IC50 of 2.2 nM. nih.gov This compound was shown to potentiate prostaglandin E2-induced cAMP accumulation and inhibit tumor necrosis factor-alpha (TNF-α) production in human mononuclear cells. nih.gov More recently, 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives have been explored as a new class of PDE4 inhibitors. researchgate.net
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The imidazo[1,2-a]pyrimidine scaffold has been explored for its potential to inhibit this enzyme. A series of imidazo[1,2-a]pyridine-based derivatives were synthesized, and their anticholinesterase potential was evaluated. researchgate.net One compound bearing a biphenyl (B1667301) side chain and a methyl substituent on the imidazo[1,2-a]pyridine ring exhibited the strongest AChE inhibition with an IC50 value of 79 µM. researchgate.net Another study on 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives identified a compound with an IC50 value of 0.47 µM for AChE. scilit.com
Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Analogues
| Compound | IC50 (AChE) |
|---|---|
| Imidazo[1,2-a]pyridine derivative | 79 µM |
| Imidazo[1,2-a]pyrazine derivative | 0.47 µM |
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. The pyrimidine scaffold is a key feature in several DPP-4 inhibitors. nih.gov Research into various heterocyclic scaffolds has highlighted pyrazolopyrimidine and tetrahydro pyridopyrimidine motifs for their high DPP-4 inhibition activity. nih.gov The substitution with halogen atoms such as fluorine has been shown to increase the potency of these compounds as DPP-4 inhibitors. nih.gov A study on nih.govresearchgate.netthiazolo[5,4-d]pyrimidine derivatives also demonstrated their potential as DPP-4 inhibitors. jetir.org
Neuropeptide S Receptor Antagonism
The Neuropeptide S (NPS) system is a key player in regulating arousal, anxiety, and wakefulness, making the Neuropeptide S receptor (NPSR) a significant target for therapeutic intervention. nih.gov The quest for small molecule antagonists for the NPSR has led to the exploration of various heterocyclic scaffolds, including those structurally related to 2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one.
Research has identified a series of phosphorothioyl-containing imidazopyridines as potent NPSR antagonists. nih.govnih.gov These compounds have demonstrated the ability to block the signaling pathways associated with NPSR activation, including the Gq, Gs, and ERK pathways. nih.govnih.gov The structure-activity relationship (SAR) studies of these imidazopyridine analogues have provided valuable insights into the chemical features necessary for potent antagonism.
One notable development in this area is the discovery of an imidazo-pyridinium based NPSR antagonist, ML154 (CID-46930969), which has shown promise due to its microsomal stability and in vivo activity. nih.gov This compound effectively antagonizes the NPS-induced activation of the NPSR neurocircuitry in animal models, highlighting the potential of this chemical class in modulating the NPS system. nih.gov Such findings underscore the therapeutic potential of these compounds for conditions like sleep disorders, anxiety, and addiction. nih.govnih.gov
While these findings are based on imidazopyridine analogues, the core imidazo-fused heterocyclic structure is a shared feature with this compound, suggesting that this scaffold may also possess the potential for NPSR antagonism. Further research is necessary to synthesize and evaluate this compound and its direct derivatives for their activity at the NPSR.
Table 1: Investigated Analogues for Neuropeptide S Receptor Antagonism
| Compound Class | Key Findings | Reference |
|---|---|---|
| Phosphorothioyl-containing imidazopyridines | Potent NPSR antagonists, blocking Gq, Gs, and ERK pathways. | nih.gov, nih.gov |
Other Reported Therapeutic Effects (e.g., Anxiolytic, Sedative)
The imidazo[1,5-a]pyrimidine scaffold and its isosteres are also recognized for their modulatory effects on the central nervous system, particularly their anxiolytic and sedative properties. These effects are often mediated through interaction with the GABAA receptors, the primary inhibitory neurotransmitter receptors in the brain.
Studies on imidazo[1,5-a] nih.govnih.govdiazepine derivatives have shown that these compounds can act as positive allosteric modulators of GABAA receptors, a mechanism shared by well-known anxiolytics like diazepam. nih.govnih.gov By enhancing the effect of GABA, these compounds can produce calming and sedative effects. Research has focused on developing analogues that are selective for specific GABAA receptor subtypes (e.g., α2/3-containing receptors) to achieve anxiolytic effects with a reduced sedative profile. nih.gov
For instance, certain imidazo[1,5-a] nih.govnih.govdiazepines have demonstrated anxiolytic-like activity in preclinical models. nih.govnih.gov The modification of the chemical structure, such as replacing an ester functionality with a suitable heterocycle, has been shown to improve bioavailability and in vivo efficacy. nih.govnih.gov
Furthermore, the broader class of pyrimidine-based diazepines has been investigated for anxiolytic, sedative, and hypnotic activities. alliedacademies.org Some of these derivatives have exhibited sedative and hypnotic effects greater than the standard drug diazepam in animal studies, although their anxiolytic activity was found to be comparable or slightly less. alliedacademies.org The sedative properties are often linked to a reduction in locomotor activity, indicating a central nervous system depressant effect. alliedacademies.org
The structural similarity of this compound to these biologically active scaffolds suggests that it could also exhibit anxiolytic and sedative properties, likely through modulation of GABAA receptors. However, direct experimental evidence for the specific compound is needed to confirm this potential.
Table 2: Investigated Analogues for Anxiolytic and Sedative Effects
| Compound Class | Mechanism of Action | Observed Effects | Reference |
|---|---|---|---|
| Imidazo[1,5-a] nih.govnih.govdiazepines | Positive allosteric modulators of GABAA receptors | Anxiolytic-like activity | nih.gov, nih.gov |
Structure Activity Relationship Sar Insights for 2 Methylimidazo 1,5 a Pyrimidin 4 1h One Derivatives
Correlation Between Substituent Position and Biological Activity
The biological activity of imidazo[1,5-a]pyrimidine (B3256623) derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Research into analogs has demonstrated that specific substitutions at key positions can dramatically alter efficacy and the mode of action.
For instance, studies on 2,8-disubstituted imidazo[1,5-a]pyrimidine analogs have shed light on their antitumor properties. A significant finding is that the presence of a thioxo group at the C2 position, along with an electron-withdrawing substituent at the C8 position, is crucial for cytotoxic activity against leukemia (L1210) and human oral epidermoid carcinoma (KB) cell lines. nih.gov The introduction of a 2-thioxo group and an 8-substituent containing a thioxo moiety was found to be essential for potent cytotoxicity. nih.gov
Furthermore, the saturation level of the pyrimidine (B1678525) ring plays a role. Introduction of a double bond between the C3 and C4 positions in an 8-thiocarbamoyl-1,2-dihydroimidazo[1,5-a]pyrimidin-2(1H)-thione derivative led to increased activity against L1210 cells, but a four-fold decrease in activity against KB cells. nih.gov Conversely, saturation of this 3,4-double bond resulted in a marked increase in cytotoxicity across a broader range of human solid tumor cell lines. nih.gov This highlights that even subtle changes to the core structure can modulate not only the potency but also the selectivity of the compound against different cancer cell types.
| Compound | R2 Substituent | R8 Substituent | Modification | Observed Biological Activity (Cytotoxicity) |
|---|---|---|---|---|
| 8c | =S (Thioxo) | -C(=S)NH2 (Thiocarbamoyl) | 3,4-saturated | Comparable activity to 5-fluorouracil (B62378) against L1210 and KB cells. |
| 11c | =S (Thioxo) | -C(=S)NH2 (Thiocarbamoyl) | 3,4-unsaturated | Increased activity against L1210 cells; decreased activity against KB cells compared to 8c. |
Influence of Ring Fusion and Heteroatom Placement on Biological Profile
The specific arrangement of nitrogen atoms and the fusion of the imidazole (B134444) and pyrimidine rings in the imidazo[1,5-a]pyrimidine system create a unique electronic and steric profile that dictates its biological interactions. This isomeric arrangement is distinct from other imidazopyrimidines like imidazo[1,2-a]pyrimidines or imidazo[1,2-c]pyrimidines, leading to different biological activities. nih.govnih.gov
For example, imidazo[1,2-a]pyrimidine (B1208166) derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway and as ligands for the GABAA receptor benzodiazepine (B76468) binding site. nih.govdergipark.org.tr In contrast, imidazo[1,2-c]pyrimidine (B1242154) derivatives have been developed as potent inhibitors of Syk family kinases. nih.gov The differing placement of the bridgehead nitrogen atom fundamentally alters the shape and hydrogen bonding capabilities of the molecule, allowing for selective targeting of different enzyme or receptor binding sites.
Further fusion of aromatic rings to the imidazopyrimidine core can also significantly impact the biological profile. Dihydrobenzo nih.govnih.govimidazo[1,2-a]pyrimidine-4-ones, which feature a benzene (B151609) ring fused to the imidazole portion, have been identified as a novel class of inhibitors for the protein kinase CK2. nih.gov This benzannulation extends the planar aromatic system, likely promoting different binding interactions, such as π-π stacking, within the kinase's ATP-binding pocket. nih.gov This suggests that creating analogous benzo-fused derivatives of 2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one could be a viable strategy for developing new kinase inhibitors.
Identification of Key Pharmacophoric Features and Activity Hotspots
A pharmacophore is the essential three-dimensional arrangement of features that enables a molecule to exert a specific biological effect. For imidazo[1,5-a]pyrimidine derivatives, several key pharmacophoric features have been identified for various activities.
Hydrogen Bond Donors and Acceptors: The nitrogen atoms within the fused ring system and the carbonyl oxygen at the C4 position are critical hydrogen bond acceptors. Substituents that can act as hydrogen bond donors or acceptors are often crucial for activity.
Aromatic/Hydrophobic Regions: For antitumor activity, specific substitutions at the C8 position, such as a thiocarbamoyl group, contribute to the pharmacophore. nih.gov In kinase inhibitors, appended substituted phenyl rings often occupy hydrophobic pockets in the ATP-binding site. nih.gov
Thioxo Group at C2: As noted in antitumor analogs, replacing the carbonyl group at C2 with a thioxo group is a critical determinant of cytotoxicity, marking it as a key pharmacophoric element for this specific activity. nih.gov
In the context of cytotoxic 2-aminopyrimidine (B69317) derivatives, where an imidazo[1,2-a]pyridine (B132010) scaffold was attached, the substituted phenyl group on the amino function was found to be imperative for activity, suggesting this region is a hotspot for interaction with the biological target, such as cyclin-dependent kinases (CDKs). researchgate.net This indicates that for this compound, modifications at positions that allow for the projection of substituents into target-specific pockets are likely to be fruitful areas for analogue synthesis.
Strategies for Modulating Biological Target Selectivity
Achieving selectivity for a specific biological target over others is a primary goal in drug design to minimize off-target effects. Several medicinal chemistry strategies can be employed to modulate the selectivity of this compound derivatives.
Scaffold Hopping and Isosteric Replacement: Replacing the core scaffold or parts of it with bioisosteric alternatives can fine-tune selectivity. For example, in a series of CDK inhibitors, the 2-methylimidazo[1,2-a]pyridin-3-yl scaffold was replaced by quinolin-4-yl or quinolin-3-yl moieties. nih.gov The quinolin-4-yl substituted compound exhibited good cytotoxic activity and selectivity for CDK1 over CDK2, whereas the quinolin-3-yl isomer was a CDK inhibitor but lacked cytotoxicity, demonstrating how positional isomerism in a replacement scaffold can drastically alter the biological profile. nih.gov Similarly, the isosteric replacement of methyl groups with trifluoromethyl groups can alter electronic properties and metabolic stability without significantly changing steric bulk, potentially influencing target selectivity. nih.gov
Blocking Metabolic Hotspots: A common reason for poor in vivo efficacy or off-target effects is rapid metabolism. The imidazo[1,2-a]pyrimidine core, for example, is known to be susceptible to oxidation by aldehyde oxidase (AO). nih.govresearchgate.net Strategies to mitigate this include blocking the most probable site of oxidation by introducing substituents (e.g., methoxy (B1213986) groups) or altering the electronic properties of the heterocyclic ring. researchgate.net Another effective strategy is the partial saturation of the pyrimidine ring to remove the aromaticity that facilitates AO-mediated metabolism. researchgate.net Applying these principles to the imidazo[1,5-a]pyrimidine core could enhance metabolic stability and, by extension, improve the selectivity and in vivo performance of the compounds.
| Strategy | Example | Rationale | Outcome |
|---|---|---|---|
| Scaffold Hopping | Replacing imidazo[1,2-a]pyridine with a quinoline (B57606) moiety. nih.gov | To explore new binding interactions and alter the overall molecular geometry. | The quinolin-4-yl analog showed altered selectivity (CDK1 vs. CDK2) and retained cytotoxicity. nih.gov |
| Blocking Metabolism | Introducing substituents to block AO-mediated oxidation sites on an imidazo[1,2-a]pyrimidine core. researchgate.net | To prevent rapid metabolic breakdown, enhancing bioavailability and target engagement. | Improved metabolic stability of the compound. researchgate.net |
| Ring Saturation | Partial saturation of the pyrimidine ring in imidazo[1,2-a]pyrimidine analogs. researchgate.net | To remove aromaticity and thus block AO oxidation. | Effectively blocked AO-mediated metabolism. researchgate.net |
Computational Chemistry and in Silico Approaches in the Study of 2 Methylimidazo 1,5 a Pyrimidin 4 1h One
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the mechanism of action of potential drugs like 2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one by identifying key interactions within the binding site of a biological target.
In studies involving similar pyrimidine-fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidin-4(5H)-ones, molecular docking has been successfully employed to investigate their binding modes with various protein targets, including enzymes implicated in cancer and viral replication. nih.govsemanticscholar.org For instance, docking simulations of these analogs into the active sites of protein kinases have revealed critical hydrogen bonding interactions with backbone residues and hydrophobic interactions with nonpolar pockets. researchgate.net The docking affinity scores, typically expressed in kcal/mol, provide an estimate of the binding affinity, with lower scores indicating more favorable binding. bioinformation.net
For this compound, the carbonyl oxygen and the nitrogen atoms in the pyrimidine (B1678525) ring are expected to act as key hydrogen bond acceptors, while the fused ring system can engage in π-π stacking or hydrophobic interactions with aromatic residues like Tyrosine, Phenylalanine, and Tryptophan in a protein's active site. bioinformation.net The methyl group at the 2-position can further contribute to binding by occupying a small hydrophobic pocket.
Table 1: Representative Protein-Ligand Interactions for a Pyrazolopyrimidinone Analog This table is based on data for analogous compounds to illustrate typical interactions.
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative | -8.5 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |
| SARS-CoV-2 Main Protease | Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative | -8.2 | His41, Cys145, Gln189 | Hydrogen Bond, π-sulfur |
Data is illustrative and derived from studies on related heterocyclic systems to predict potential interactions for this compound. nih.govsemanticscholar.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts.
For classes of compounds including the imidazo[1,5-a]pyrimidine (B3256623) scaffold, 3D-QSAR studies are often performed. These analyses build a predictive model based on a training set of molecules with known activities. nih.gov The models identify key steric and electronic features (molecular descriptors) that are crucial for biological activity. For example, a QSAR study on pyrozolo[1,5-a]pyridine analogues, a structurally related scaffold, identified that hydrogen bond acceptors, aromatic rings, and hydrophobic groups were critical for potent inhibition of the phosphodiesterase 4 (PDE4) enzyme. nih.gov
Such a model for this compound and its derivatives would likely highlight the importance of the hydrogen-bonding capabilities of the pyrimidinone core and the steric bulk and electronic nature of substituents on the fused ring system. The generated models are validated statistically through parameters like the cross-validated regression coefficient (q²) and the conventional regression coefficient (r²), ensuring their predictive power. These predictive analytics allow for the virtual screening of large libraries of compounds to identify those with the highest potential activity.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Properties and Regioselectivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov For this compound, DFT can be used to optimize its three-dimensional geometry and calculate fundamental electronic properties.
Key parameters derived from DFT calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. semanticscholar.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the imidazo[1,5-a]pyrimidine core, the carbonyl oxygen and ring nitrogens are typically the most electron-rich sites, making them susceptible to electrophilic attack or hydrogen bonding. nih.gov
Atomic Charges: Calculations like Mulliken atomic charges quantify the partial charge on each atom, helping to understand intramolecular interactions and reactivity. researchgate.net
These calculations are vital for predicting regioselectivity in chemical reactions, such as where an electrophile or nucleophile is most likely to attack the heterocyclic ring. This information is invaluable for designing synthetic routes to new derivatives.
Table 2: Calculated Quantum Chemical Properties for an Imidazo[1,2-a]pyrimidine (B1208166) Analog This table presents typical DFT-calculated values for a related scaffold to illustrate the data obtained.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Relates to chemical reactivity and stability |
Data is illustrative and based on DFT calculations (B3LYP/6-311++G(d,p) level of theory) for analogous compounds. semanticscholar.orgresearchgate.net
In Silico ADME Predictions and Metabolic Stability Profiling (e.g., Aldehyde Oxidase (AO) Interactions)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the "drug-likeness" of a compound. Various computational models and software, such as SwissADME, are used to predict these pharmacokinetic parameters. researchgate.net
For nitrogen-containing heterocyclic compounds like this compound, metabolic stability is a key concern. The imidazo[1,2-a]pyrimidine scaffold, a close structural relative, is known to be susceptible to rapid metabolism by Aldehyde Oxidase (AO). nih.gov AO is a cytosolic enzyme that metabolizes a wide range of compounds containing nitrogen-rich heterocyclic rings. The most probable site of AO-mediated oxidation is often an electron-deficient carbon atom adjacent to a ring nitrogen. nih.gov
In silico models can predict the likelihood of a molecule being an AO substrate. By analyzing the electronic properties and steric accessibility of the imidazo[1,5-a]pyrimidine core, researchers can hypothesize its potential metabolic soft spots. This knowledge allows for proactive structural modifications, such as blocking the reactive site with a substituent, to enhance metabolic stability and improve the compound's half-life in the body. nih.govresearchgate.net
Table 3: Predicted In Silico ADME Properties for a Representative Pyrazolopyrimidine Analog
| ADME Parameter | Predicted Value/Classification | Implication |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Good potential for oral bioavailability |
| Blood-Brain Barrier (BBB) Permeant | No | Low likelihood of central nervous system side effects |
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |
| Lipinski's Rule of Five | 0 Violations | Favorable drug-like properties |
Predictions generated using SwissADME for analogous compounds. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static picture of a protein-ligand interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. plos.org An MD simulation of this compound bound to its target protein would track the movements of every atom over a period of nanoseconds, providing insights into the stability of the binding pose. nih.gov
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand are monitored to assess the stability of the system. A stable RMSD indicates that the ligand remains securely in the binding pocket. plos.org
Hydrogen Bond Analysis: The persistence of key hydrogen bonds throughout the simulation is analyzed to confirm their importance in anchoring the ligand.
Conformational Analysis: For the molecule itself, conformational analysis helps identify the lowest energy (most stable) three-dimensional shapes. For a related system, tetrahydropyrazolo[1,5-a]pyrimidine, NMR and computational methods were used to study the dynamic equilibrium between different conformers, which is crucial for understanding how the molecule fits into a binding site. mdpi.com
These simulations help validate docking results, refine the understanding of binding thermodynamics, and provide a more accurate picture of the molecular recognition process.
Future Perspectives and Advanced Research Avenues for 2 Methylimidazo 1,5 a Pyrimidin 4 1h One
Development of Highly Efficient and Sustainable Synthetic Strategies
The future of pharmaceutical manufacturing hinges on the development of green and economically viable synthetic processes. For 2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one, a key focus will be on creating novel synthetic routes that are not only high-yielding but also environmentally benign. Current methodologies for constructing the imidazo[1,5-a]pyrimidine (B3256623) core often involve multi-step procedures that may utilize harsh reagents and generate significant waste.
| Synthetic Strategy | Potential Advantages |
| One-Pot Synthesis | Reduced reaction time, fewer purification steps, less solvent waste. |
| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, enhanced purity. |
| Green Catalysis | Use of non-toxic, recyclable catalysts, milder reaction conditions. |
| Flow Chemistry | Improved safety, scalability, and process control. |
Rational Design of Next-Generation Analogues with Improved Potency and Selectivity
Building upon the foundational structure of this compound, the rational design of next-generation analogues offers a pathway to compounds with enhanced therapeutic profiles. Structure-activity relationship (SAR) studies on the broader class of imidazo[1,5-a]pyrimidines have revealed that modifications at various positions of the heterocyclic core can significantly impact biological activity and selectivity.
Exploration of Novel Biological Targets and Therapeutic Applications
The imidazo[1,5-a]pyrimidine scaffold has demonstrated a remarkable diversity of biological activities, suggesting that this compound and its derivatives may have therapeutic applications beyond their currently identified roles. A significant future research direction will be the systematic exploration of novel biological targets and, consequently, new therapeutic indications.
High-throughput screening (HTS) campaigns against a wide array of biological targets, including enzymes, receptors, and ion channels, could uncover previously unknown activities. Given that various imidazo[1,5-a]pyrimidine derivatives have shown promise as anticancer agents, antimicrobials, anti-inflammatory compounds, and modulators of the central nervous system, these therapeutic areas represent fertile ground for further investigation of this compound analogues. For example, their potential as inhibitors of protein kinases, a class of enzymes frequently implicated in cancer, warrants in-depth study. Additionally, their activity as inverse agonists for nuclear receptors like RORc suggests potential applications in autoimmune diseases nih.gov. The broad pharmacological potential of this scaffold underscores the importance of comprehensive biological profiling to identify new and impactful therapeutic uses.
| Potential Therapeutic Area | Known Activity of Imidazo[1,5-a]pyrimidine Scaffold |
| Oncology | Kinase inhibition, antitumor activity |
| Infectious Diseases | Antimicrobial and antifungal properties |
| Inflammatory Diseases | COX-2 inhibition, RORc inverse agonism nih.gov |
| Central Nervous System | GABAa receptor modulation |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Efforts
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like this compound. These powerful computational tools can analyze vast datasets to identify promising drug candidates, predict their biological activities, and optimize their properties.
In the context of this specific compound, AI algorithms can be employed to:
Predict Novel Targets: Analyze biological data to identify new potential targets for this compound and its analogues.
De Novo Drug Design: Generate novel molecular structures based on the imidazo[1,5-a]pyrimidine scaffold with desired pharmacological profiles.
ADMET Prediction: Forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early identification of candidates with favorable drug-like characteristics.
SAR Analysis: Elucidate complex structure-activity relationships from experimental data to guide the design of more potent and selective molecules.
By harnessing the predictive power of AI and ML, researchers can significantly accelerate the drug discovery timeline, reduce the costs associated with experimental screening, and increase the probability of success in developing new therapeutics based on the this compound scaffold.
In-depth Mechanistic Studies of Biological Action
A thorough understanding of how this compound and its derivatives exert their biological effects at a molecular level is crucial for their successful clinical development. Future research will need to focus on in-depth mechanistic studies to elucidate their precise mechanisms of action.
This will involve a combination of biochemical, biophysical, and cell-based assays to identify the direct molecular targets of these compounds and to understand how they modulate cellular signaling pathways. Techniques such as X-ray crystallography and cryo-electron microscopy can provide atomic-level details of the interactions between the compounds and their target proteins, offering invaluable insights for structure-based drug design. Furthermore, systems biology approaches, including genomics, proteomics, and metabolomics, can help to unravel the broader cellular consequences of target engagement and identify potential biomarkers for assessing drug efficacy and patient response. A deep mechanistic understanding will not only support the optimization of lead compounds but also aid in the identification of potential combination therapies and the prediction of possible resistance mechanisms.
Q & A
Q. What are the common synthetic routes for 2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one?
The compound can be synthesized via condensation reactions using formaldehyde, methylamine hydrochloride, and 2-pyridinecarbaldehyde in aqueous solutions. This method forms the fused heterocyclic core through cyclization . Alternatively, hydrazine derivatives (e.g., 2-hydrazino-6-methylpyrimidin-4-one) can be reacted with nitrous acid precursors (e.g., KNO₂ in acetic acid) under controlled temperatures (5°C) to yield intermediates, which are further functionalized .
Q. How is the structural characterization of this compound performed?
X-ray crystallography is critical for resolving bond lengths and angles in the fused heterocyclic system. For example, Sn–Cl distances in related tin(IV) hybrids range from 2.4255–2.4881 Å, with cis-Cl–Sn–Cl angles near 90°, confirming octahedral geometry . Spectroscopic techniques like ¹H/¹³C NMR and IR are used to verify functional groups and hydrogen bonding patterns. For instance, C–N/C bond distances in the imidazolium ring fall within 1.31–1.39 Å, consistent with aromaticity .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural data between computational models and experimental results?
Discrepancies in bond lengths or angles (e.g., deviations in Sn–Cl distances) may arise from crystal packing effects or solvent interactions. Cross-validation using hybrid methods—combining X-ray crystallography, DFT calculations, and solid-state NMR—can reconcile differences. For example, β-stacked chains in tin(IV) hybrids were attributed to packing forces rather than intrinsic electronic effects .
Q. What strategies optimize synthetic yields of this compound derivatives?
Reaction parameters such as temperature (e.g., 5°C for nitrosation ), solvent polarity (acetic acid for stabilizing intermediates), and stoichiometry (equimolar ratios of precursors ) significantly impact yields. Catalytic additives (e.g., Na₂SO₄ for drying organic layers) and stepwise purification (e.g., liquid-liquid extraction with AcOEt) are also critical .
Q. How can spectroscopic data (NMR, IR) be interpreted to confirm regiochemistry in substituted analogs?
Key NMR signals include downfield shifts for aromatic protons in the pyrimidinone ring (δ 8.5–9.0 ppm) and methyl groups (δ 2.5–3.0 ppm). IR stretches at 1650–1700 cm⁻¹ confirm the carbonyl group. For example, in Sn(IV) hybrids, C–H···Cl–Sn hydrogen bonds produce distinct IR peaks at 3100–3200 cm⁻¹ .
Pharmacological and Functional Studies
Q. What methodologies are recommended for evaluating the bioactivity of this compound?
While direct pharmacological data for this compound is limited, related imidazo-pyrimidines are screened using:
- In vitro assays : Binding affinity studies (e.g., GABAₐ receptors for anxiolytic activity ).
- Molecular docking : Targeting enzymes like kinases or phosphodiesterases, leveraging the planar heterocyclic core for π-π interactions .
- ADMET profiling : Solubility and metabolic stability tests in simulated physiological conditions .
Q. How can researchers design derivatives to enhance photoluminescent or electronic properties?
Substituent effects are key:
- Electron-donating groups (e.g., –OCH₃) on the pyrimidinone ring enhance fluorescence quantum yields .
- Metal coordination (e.g., SnCl₆²⁻ or CdCl₄²⁻ hybrids) modifies emission wavelengths via ligand-to-metal charge transfer .
- Computational modeling (TD-DFT) predicts excited-state behavior for rational design .
Data Reproducibility and Validation
Q. What steps ensure reproducibility in crystallographic studies of metal-organic hybrids?
- Use high-purity precursors to avoid lattice defects.
- Standardize crystallization conditions (e.g., slow evaporation from DMF/water mixtures ).
- Validate unit cell parameters against Cambridge Structural Database entries for similar compounds .
Q. How are isotopic labeling (e.g., ¹⁵N) and mass spectrometry applied in mechanistic studies?
Isotopic labeling (e.g., [¹⁵N]2-azido-6-methylpyrimidin-4-one ) tracks reaction pathways via MS/MS fragmentation. High-resolution mass spectrometry (HRMS) with <5 ppm error confirms molecular formulas, as seen in m/z 153.05399 [M+H]⁺ for ¹⁵N-labeled intermediates .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Sn–Cl bond length range | 2.4255–2.4881 Å | |
| C–N bond distance in imidazole | 1.31–1.39 Å | |
| Melting point (intermediate) | 240–242°C | |
| Fluorescence λmax | 450–500 nm (metal-dependent) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
